5,5-Dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione
Description
5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C12H15NO3/c1-7-4-10(16-13-7)11-9(15)5-8(14)6-12(11,2)3/h4,11H,5-6H2,1-3H3 |
InChI Key |
PMCIEXIFDVFAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2C(=O)CC(=O)CC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve catalyst-free and microwave-assisted one-pot methods. For example, the synthesis of 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported to be efficient and catalyst-free .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and nitrile oxides. The conditions for these reactions can vary, but they often involve mild temperatures and the use of catalysts such as gold or platinum .
Major Products: The major products formed from these reactions include 5-substituted amino-isoxazole, 4-substituted methoxycarbonyl-isoxazole, and various iodoisoxazoles .
Scientific Research Applications
5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Its diverse biological activities make it a valuable compound for drug development and therapeutic research.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione involves its interaction with various molecular targets and pathways. For example, it has been shown to moderately reduce heart rate, cardiac output, and force of contraction in isolated frog heart studies . The specific molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with ion channels and receptors in the cardiovascular system.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione include other isoxazole derivatives such as 3,5-disubstituted-4,5-dihydroisoxazoles and 3,4,5-trisubstituted isoxazoles .
Uniqueness: What sets 5,5-Dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione apart from other similar compounds is its unique substitution pattern on the isoxazole ring, which imparts distinct biological activities. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
